molecular formula C25H21NO3 B11590632 (4Z)-4-{2-[(4-methylbenzyl)oxy]benzylidene}-3-(4-methylphenyl)-1,2-oxazol-5(4H)-one

(4Z)-4-{2-[(4-methylbenzyl)oxy]benzylidene}-3-(4-methylphenyl)-1,2-oxazol-5(4H)-one

Cat. No.: B11590632
M. Wt: 383.4 g/mol
InChI Key: LQTMPUARJMITAW-JCMHNJIXSA-N
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Description

The compound (4Z)-3-(4-METHYLPHENYL)-4-({2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a synthetic organic molecule characterized by its complex structure, which includes aromatic rings, a methoxy group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-3-(4-METHYLPHENYL)-4-({2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α,β-unsaturated carbonyl compound, in the presence of a base.

    Introduction of the methoxy group: This step involves the methylation of a phenolic hydroxyl group using a methylating agent like methyl iodide in the presence of a base.

    Aldol condensation: The final step involves the condensation of the methoxy-substituted aromatic aldehyde with another aromatic compound to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the oxazole ring can yield dihydro-oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro-oxazole derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the oxazole ring is particularly interesting for its bioactivity.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4Z)-3-(4-METHYLPHENYL)-4-({2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-3-(4-METHYLPHENYL)-4-({2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE: shares similarities with other oxazole-containing compounds, such as:

Uniqueness

The uniqueness of (4Z)-3-(4-METHYLPHENYL)-4-({2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H21NO3

Molecular Weight

383.4 g/mol

IUPAC Name

(4Z)-3-(4-methylphenyl)-4-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-1,2-oxazol-5-one

InChI

InChI=1S/C25H21NO3/c1-17-7-11-19(12-8-17)16-28-23-6-4-3-5-21(23)15-22-24(26-29-25(22)27)20-13-9-18(2)10-14-20/h3-15H,16H2,1-2H3/b22-15-

InChI Key

LQTMPUARJMITAW-JCMHNJIXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2/C=C\3/C(=NOC3=O)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2C=C3C(=NOC3=O)C4=CC=C(C=C4)C

Origin of Product

United States

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